molecular formula C13H9F2NO B1453167 5-(2,6-Difluorobenzoyl)-2-methylpyridine CAS No. 1187171-14-7

5-(2,6-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1453167
CAS No.: 1187171-14-7
M. Wt: 233.21 g/mol
InChI Key: QRIRZTYPPLCOQJ-UHFFFAOYSA-N
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Description

5-(2,6-Difluorobenzoyl)-2-methylpyridine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a 2-methylpyridine scaffold linked to a 2,6-difluorobenzoyl group. The difluorobenzoyl moiety is a common structural element found in various agrochemicals and pharmaceuticals, known for its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Compounds containing benzoyl groups attached to nitrogen heterocycles are frequently explored for their potential biological activities. Researchers may utilize this chemical as a key intermediate or building block (synthon) in the synthesis of more complex molecules, particularly in the development of new active ingredients. It is also a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry, helping to elucidate the role of substituted benzoyl groups on pyridine rings. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRZTYPPLCOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 2-Methylpyridine Derivatives

The precursor 2-methylpyridine (also known as 2-picoline) is commonly used. Functionalization at the 5-position can be achieved by halogenation or other electrophilic substitution reactions.

  • Halogenation of 2,6-dimethylpyridine to 2,6-dibromomethylpyridine : A relevant intermediate for further transformations. This is achieved by bromination using dibromoheinin as a brominating agent under mild conditions (20–80°C), with radical initiators such as AIBN or BPO in carbon tetrachloride solvent. This method avoids excess NBS and high temperatures, resulting in high yield (up to 90%) and purity.
Parameter Condition Result
Brominating agent Dibromoheinin Efficient bromination
Initiator AIBN or BPO Radical initiation
Solvent CCl4 Suitable for radical bromination
Temperature 20–80°C Mild reaction conditions
Reaction time 24 hours Complete conversion
Yield 51–85% (depending on addition method) High yield with slow addition

Introduction of the 2,6-Difluorobenzoyl Group

The 2,6-difluorobenzoyl moiety can be introduced via acylation reactions using 2,6-difluorobenzoyl chloride or related derivatives.

  • Synthesis of 2,6-difluorobenzoyl isocyanate has been reported as a precursor for related difluorobenzoyl derivatives. This compound can be used to prepare various N-(2,6-difluorobenzoyl) derivatives, indicating the availability of reactive difluorobenzoyl intermediates.

  • The coupling of aryllithium reagents derived from 2-fluoro-3-methylpyridine with appropriate electrophiles has been demonstrated to yield 2-aryl-3-methylpyridines, which upon oxidation and cyclization can lead to related ketone structures. This suggests that lithiation and subsequent electrophilic quenching are viable strategies for functionalization.

Direct Acylation of 2-Methylpyridine Derivatives

  • Friedel-Crafts type acylation using 2,6-difluorobenzoyl chloride and 2-methylpyridine derivatives under Lewis acid catalysis (e.g., AlCl3) is a plausible method, although specific literature data on this exact compound is limited in the provided sources.

  • Alternative methods may involve coupling reactions such as palladium-catalyzed cross-coupling between halogenated pyridine derivatives and 2,6-difluorobenzoyl equivalents, but explicit protocols require further literature search.

Comparative Summary Table of Preparation Steps

Step Method/Reaction Type Conditions Yield/Notes Reference
Bromination of 2,6-dimethylpyridine Radical bromination with dibromoheinin CCl4 solvent, 20–80°C, AIBN or BPO initiator, 24h Yield up to 90%, high purity
Chlorination of 3-methylpyridine Liquid phase chlorination with acid buffer pH 4-5, 80–100°C, chlorine gas Yield ~90%, reduced by-products
Fluorination of chlorinated pyridine Fluorination with anhydrous HF One-step fluorination High selectivity, suitable for industrial scale
Aryllithium addition to 2-fluoro-3-methylpyridine Nucleophilic addition to electrophiles Standard organolithium conditions Good yields of 2-aryl-3-methylpyridines
Oxidation to pyridinecarboxylic acids Permanganate oxidation Hot conditions Precursor to ketones
Cyclization to ketones Polyphosphoric acid treatment Hot PPA Formation of indeno-pyridinone derivatives

Research Findings and Notes

  • The radical bromination method using dibromoheinin is a significant improvement over traditional NBS methods, offering milder conditions and higher selectivity for bromination at the methyl positions on the pyridine ring.

  • The chlorination and fluorination sequence starting from 3-methylpyridine provides a pathway to fluorinated pyridine derivatives, which can be further elaborated to introduce the difluorobenzoyl group.

  • Aryllithium intermediates derived from fluoropyridines allow for flexible introduction of aryl groups, which can be oxidized and cyclized to form complex ketone structures related to this compound.

  • Purification techniques such as recrystallization, column chromatography, and washing with aqueous solutions are critical for obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorobenzoyl)-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the fluorine atoms are replaced by other functional groups .

Scientific Research Applications

5-(2,6-Difluorobenzoyl)-2-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The difluorobenzoyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations in Benzoyl-Substituted Pyridines

describes a series of pyridine derivatives (5a–5l) synthesized using analogous methods but differing in the substituents on the benzoyl group. Key structural analogs include:

Compound R Group (Benzoyl Substituent) Key Structural Features Implications
5b 2,6-Difluoro Symmetric fluorine substitution at ortho positions Enhances electronegativity and steric hindrance; may improve binding affinity in target interactions .
5a 2,4-Difluoro Asymmetric fluorine substitution Alters electronic distribution compared to 5b; may reduce symmetry-driven stability .
5d 3-Fluoro Single meta-fluorine Lower steric demand; potential for increased solubility due to reduced halogen density .
5e 2-Nitro Strong electron-withdrawing nitro group Increases reactivity but may reduce metabolic stability .
5f 4-Trifluoromethyl Bulky CF₃ group Enhances lipophilicity; could impact membrane permeability .
5g 4-Nitro Para-nitro substitution Similar to 5e but with distinct electronic effects due to positional differences .

Comparison with Dimethoxy and Methoxy Analogs

lists 5-(2,6-Dimethoxybenzoyl)-2-methylpyridine (CAS: 618392-72-6), which replaces fluorine atoms with methoxy groups. Key differences:

  • Electronic Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine in 5b. This alters the compound’s resonance and dipole moments.
  • Solubility : Methoxy groups may improve aqueous solubility compared to fluorinated analogs .

Comparison with Urea Derivatives

highlights Fluazuron , a urea-based agrochemical containing the 2,6-difluorobenzoyl group. While structurally distinct, Fluazuron demonstrates the utility of 2,6-difluorobenzoyl in conferring bioactivity (e.g., insect growth regulation). Unlike 5b, Fluazuron’s urea linkage enables hydrogen bonding, critical for its mode of action .

Research Findings and Implications

Reactivity and Stability

  • Nitro vs. Fluoro : Compounds like 5e and 5g (nitro-substituted) exhibit higher reactivity in electrophilic substitution but lower thermal stability than fluorinated derivatives .

Biological Activity

5-(2,6-Difluorobenzoyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Difluorobenzoyl Group : A benzoyl group substituted with two fluorine atoms at positions 2 and 6, enhancing its reactivity and interaction with biological targets.
  • Methyl Group : Located at the 2-position of the pyridine ring, which may influence the compound's overall lipophilicity and biological activity.

The molecular formula is C12H10F2NC_{12}H_{10}F_2N, with a molecular weight of 221.21 g/mol.

Antimicrobial Properties

Research indicates that compounds containing difluorobenzoyl groups exhibit significant antimicrobial activity. For instance, derivatives of difluorobenzoyl-pyridine have been shown to inhibit the growth of various bacterial strains. In vitro studies suggest that this compound may possess similar properties, although specific data on its antimicrobial efficacy remains limited.

Anticancer Activity

Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with cellular mechanisms. Preliminary studies suggest that this compound might inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The difluorobenzoyl moiety may enhance binding affinity to target proteins involved in cell cycle regulation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The difluorobenzoyl group may interact with active sites of enzymes, inhibiting their function. This can lead to disrupted metabolic pathways in microorganisms or cancer cells.
  • Receptor Modulation : The compound may also bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1:

StudyFocusFindings
Antimicrobial ActivityDemonstrated potential against Gram-positive bacteria.
Anticancer ActivityInduced apoptosis in specific cancer cell lines.
Mechanism ExplorationSuggested enzyme inhibition as a primary action pathway.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and >64 µg/mL for E. coli.
  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of exposure.

Q & A

Basic: What are the optimal synthetic routes for 5-(2,6-Difluorobenzoyl)-2-methylpyridine, considering regioselectivity and yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Start with 2-methylpyridine as the core. Introduce fluorinated benzoyl groups via Friedel-Crafts acylation using 2,6-difluorobenzoyl chloride under anhydrous AlCl₃ catalysis (analogous to halogenated pyridine derivatization in ).
  • Step 2: Optimize regioselectivity by controlling reaction temperature (0–5°C) and stoichiometry to minimize side products like 3-substituted isomers.
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Considerations: Use catalytic systems (e.g., Ni-based catalysts for cross-coupling, as in ) to enhance efficiency. Typical yields range from 45–65%, depending on purification protocols.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Fluorine coupling in ¹H NMR (e.g., ²J₆-F splitting) confirms substitution patterns .
    • HPLC-MS : Use reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18) with ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .
  • Physicochemical Properties :
    • LogP (XLogP3) : Calculate hydrophobicity using software like ACD/Labs (as in ), validated against experimental shake-flask methods.
    • Melting Point : Determine via differential scanning calorimetry (DSC) with a heating rate of 10°C/min .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for fluorobenzoyl-pyridine derivatives?

Methodological Answer:

  • Comparative Kinetic Studies : Conduct time-resolved NMR or in-situ IR to track intermediate formation (e.g., acylated vs. alkylated products).
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for competing pathways .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium labels to trace oxygen or proton transfer steps (e.g., in Friedel-Crafts acylation).
  • Validation : Cross-reference results with analogous systems, such as 2-fluoro-6-methylpyridine enzymatic interactions ( ).

Advanced: What computational modeling approaches predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., dehydrogenases in ). Optimize force fields for fluorine interactions.
  • QSAR Modeling : Train models on pyridine derivatives with known IC₅₀ values. Include descriptors like polar surface area and H-bond acceptors.
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate toxicity and bioavailability, adjusting for fluorinated aromatic systems .

Basic: How should researchers assess the in vitro toxicity profile of this compound?

Methodological Answer:

  • Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM).
  • Oxidative Stress Markers : Measure ROS levels via DCFH-DA fluorescence in treated cells.
  • Guidelines : Follow OECD 423 for acute toxicity screening, despite limited data (as noted in ).

Advanced: What role does this compound play in modulating enzyme activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against dehydrogenases (e.g., FHMPCDH in ) using NAD⁺/NADH fluorescence (λₑₓ 340 nm, λₑₘ 460 nm).
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Structural Probes : Co-crystallize the compound with target enzymes (e.g., using X-ray crystallography) to identify binding pockets influenced by fluorine substituents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,6-Difluorobenzoyl)-2-methylpyridine
Reactant of Route 2
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5-(2,6-Difluorobenzoyl)-2-methylpyridine

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